molecular formula C19H23NO2 B268617 N-(2-isopropylphenyl)-3-propoxybenzamide

N-(2-isopropylphenyl)-3-propoxybenzamide

Cat. No.: B268617
M. Wt: 297.4 g/mol
InChI Key: MSVSSZSQBGBFTQ-UHFFFAOYSA-N
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Description

N-(2-Isopropylphenyl)-3-propoxybenzamide is a benzamide derivative characterized by a 3-propoxy-substituted benzamide core and a 2-isopropylphenyl group attached to the nitrogen atom. Benzamides are widely studied for their roles in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and binding capabilities .

Properties

Molecular Formula

C19H23NO2

Molecular Weight

297.4 g/mol

IUPAC Name

N-(2-propan-2-ylphenyl)-3-propoxybenzamide

InChI

InChI=1S/C19H23NO2/c1-4-12-22-16-9-7-8-15(13-16)19(21)20-18-11-6-5-10-17(18)14(2)3/h5-11,13-14H,4,12H2,1-3H3,(H,20,21)

InChI Key

MSVSSZSQBGBFTQ-UHFFFAOYSA-N

SMILES

CCCOC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2C(C)C

Canonical SMILES

CCCOC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2C(C)C

Origin of Product

United States

Comparison with Similar Compounds

Structural and Substituent Analysis

Key structural analogs and their substituent differences are compared below:

Compound Name Substituents on Benzamide Core Nitrogen Substituent Molecular Formula Molecular Weight Key References
N-(2-Isopropylphenyl)-3-propoxybenzamide 3-propoxy 2-isopropylphenyl Not Provided Not Provided Inferred
N-[4-(4-Methoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-propoxybenzamide 3-propoxy 4-(4-methoxyphenyl)-1,2,5-oxadiazol-3-yl C₁₉H₁₉N₃O₄ 353.37
N-(4-Amino-2-methylphenyl)-3-propoxybenzamide 3-propoxy 4-amino-2-methylphenyl C₁₇H₂₀N₂O₂ 284.35
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide 3-methyl 2-hydroxy-1,1-dimethylethyl C₁₃H₁₉NO₂ 221.30
3-[(2-Chlorophenoxy)methyl]-N-isobutylbenzamide 3-[(2-chlorophenoxy)methyl] isobutyl C₁₈H₂₀ClNO₂ 317.81

Substituent Effects :

  • Electron-Donating/Withdrawing Groups: The 3-propoxy group is electron-donating, similar to 3-methyl () but distinct from electron-withdrawing groups like chlorophenoxy (). This influences electronic properties and reactivity .

Physical and Chemical Properties

Property This compound (Inferred) N-(4-Amino-2-methylphenyl)-3-propoxybenzamide N-[4-(4-Methoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-propoxybenzamide
Density (g/cm³) ~1.1–1.2 (estimated) 1.165 Not Provided
Boiling Point (°C) ~350–400 (estimated) 394.6 Not Provided
Acidity (pKa) ~12–14 (estimated) 13.06 Not Provided

Key Observations :

  • Bulky substituents (e.g., 2-isopropylphenyl) may lower solubility compared to smaller groups like amino-methylphenyl ().
  • The 3-propoxy group likely enhances lipophilicity, similar to 3-methyl () but less than chlorophenoxy () .

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